molecular formula C10H14ClF2N3 B14863399 7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride

7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B14863399
M. Wt: 249.69 g/mol
InChI Key: OSDCLVJQFQGCAW-UHFFFAOYSA-N
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Description

7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a bicyclic heptane core with fluorine and pyrazole substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[41One common method involves the reaction of a suitable bicyclic precursor with fluorinating agents such as diethylaminosulfur trifluoride under controlled conditions . The pyrazole group can be introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14ClF2N3

Molecular Weight

249.69 g/mol

IUPAC Name

7,7-difluoro-6-(1-methylpyrazol-4-yl)-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C10H13F2N3.ClH/c1-15-6-7(4-14-15)9-2-3-13-5-8(9)10(9,11)12;/h4,6,8,13H,2-3,5H2,1H3;1H

InChI Key

OSDCLVJQFQGCAW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C23CCNCC2C3(F)F.Cl

Origin of Product

United States

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